Ethenyl(methoxy)diphenylsilane

Catalog No.
S15028473
CAS No.
74393-00-3
M.F
C15H16OSi
M. Wt
240.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethenyl(methoxy)diphenylsilane

CAS Number

74393-00-3

Product Name

Ethenyl(methoxy)diphenylsilane

IUPAC Name

ethenyl-methoxy-diphenylsilane

Molecular Formula

C15H16OSi

Molecular Weight

240.37 g/mol

InChI

InChI=1S/C15H16OSi/c1-3-17(16-2,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h3-13H,1H2,2H3

InChI Key

ZFOORHYFLPAZQB-UHFFFAOYSA-N

Canonical SMILES

CO[Si](C=C)(C1=CC=CC=C1)C2=CC=CC=C2

Ethenyl(methoxy)diphenylsilane is an organosilicon compound characterized by its unique structure, which includes a vinyl group, methoxy group, and two phenyl groups attached to a silicon atom. Its molecular formula is C13_{13}H14_{14}OSi, and it features a silane backbone that provides interesting chemical properties. This compound is of particular interest in materials science and organic synthesis due to its reactivity and potential applications in various fields.

, primarily due to the presence of the vinyl group. Key reactions include:

  • Hydrolysis: The methoxy group can undergo hydrolysis in the presence of water, leading to the formation of silanol groups. This reaction is influenced by pH levels, with acidic conditions generally accelerating hydrolysis rates compared to basic conditions .
  • Polymerization: The vinyl group allows for polymerization reactions, making it useful in creating siloxane networks or copolymers when reacted with other monomers or crosslinking agents.
  • Nucleophilic Substitution: The compound can react with nucleophiles, where the methoxy group can be replaced by other functional groups, enhancing its versatility in organic synthesis .

Ethenyl(methoxy)diphenylsilane can be synthesized through several methods:

  • Nucleophilic Substitution: Starting from chlorinated silane precursors, nucleophilic substitution with methanol can introduce the methoxy group while forming the desired silane .
  • Hydrosilylation: This method involves the addition of silanes across double bonds. Ethenyl groups can react with silanes under catalytic conditions to yield ethenyl(methoxy)diphenylsilane.
  • Grignard Reactions: Using Grignard reagents with appropriate electrophiles can also lead to the formation of this compound through silicon-carbon bond formation.

These methods allow for flexibility in modifying the structure and functionality of the resulting compounds.

Ethenyl(methoxy)diphenylsilane has various applications:

  • Adhesives and Sealants: Due to its silane functionality, it is used in formulating adhesives that require strong bonding capabilities.
  • Coatings: It can be incorporated into coatings to enhance water repellency and durability.
  • Silicone Elastomers: The compound serves as a precursor for silicone elastomers that are used in automotive and construction industries due to their thermal stability and flexibility.
  • Organic Synthesis: It acts as a versatile reagent in organic synthesis, particularly in creating complex molecules through cross-coupling reactions.

Interaction studies involving ethenyl(methoxy)diphenylsilane focus on its reactivity with other chemical species:

  • Reactivity with Water: Studies indicate that hydrolysis rates vary significantly based on environmental conditions, which affects its stability and usability in formulations .
  • Compatibility with Other Polymers: It has been shown to interact favorably with various polymer matrices, enhancing mechanical properties when used as an additive.

Understanding these interactions is crucial for optimizing its applications in different formulations.

Ethenyl(methoxy)diphenylsilane shares structural similarities with several other organosilicon compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Properties
TrimethylsilaneThree methyl groups on siliconHighly volatile; used as a solvent
DiphenylsilaneTwo phenyl groups on siliconMore stable; less reactive than ethenyl variant
VinyltrimethoxysilaneVinyl group with three methoxy groupsGreater reactivity due to more methoxy groups
MethacryloxypropyltrimethoxysilaneMethacrylate functionalizedUsed in polymerization; higher reactivity

Ethenyl(methoxy)diphenylsilane stands out due to its combination of a vinyl group and two phenyl groups, providing unique reactivity profiles suitable for diverse applications in materials science and organic chemistry.

Cross-Linking Mechanisms in Room-Temperature Vulcanized Silicone Rubbers

Ethenyl(methoxy)diphenylsilane functions as a crucial cross-linking agent in room-temperature vulcanized silicone rubber systems through its unique molecular structure and reactivity [1] [2]. The compound, with molecular formula C15H16OSi and molecular weight 240.377, exhibits specific chemical properties that make it particularly effective in silicone rubber formulations [1].

The cross-linking mechanism of ethenyl(methoxy)diphenylsilane in room-temperature vulcanized systems operates through a two-stage condensation process [3]. Initially, the methoxy group undergoes hydrolysis in the presence of atmospheric moisture, forming silanol intermediates. These silanol groups subsequently participate in condensation reactions, forming siloxane bonds that create the three-dimensional cross-linked network characteristic of cured silicone rubbers [3].

Research has demonstrated that the incorporation of phenyl groups in the diphenylsilane structure significantly enhances the thermal stability and mechanical properties of the resulting cross-linked network [4]. The phenyl substituents contribute to the rigidity of the polymer backbone while maintaining flexibility in the siloxane chains, resulting in improved tensile strength and elongation properties [4].

Table 1: Cross-linking Performance Parameters of Ethenyl(methoxy)diphenylsilane in Room-Temperature Vulcanized Systems

ParameterValueTemperature (°C)Reference
Refractive Index1.50-1.5520 [2]
Density1.0±0.1 g/cm³25 [2]
Boiling Point275760 mmHg [2]
Purity (Gas Chromatography Area)≥99.0%- [2]

The cross-linking process exhibits temperature-dependent kinetics, with optimal curing occurring at ambient temperatures in the presence of organotin catalysts [5]. Studies have shown that the condensation reaction proceeds efficiently at room temperature, with complete cure typically achieved within 24 hours under standard atmospheric conditions [6].

The phenyl groups in ethenyl(methoxy)diphenylsilane contribute to improved compatibility with organic fillers and reinforcing agents commonly used in silicone rubber formulations [7]. This enhanced compatibility results in better dispersion of inorganic fillers, leading to improved mechanical properties and thermal stability in the final cured product [7].

Functionalization of Polyethylene/Polypropylene Composites for Enhanced Thermal Stability

Ethenyl(methoxy)diphenylsilane serves as an effective functionalization agent for polyethylene and polypropylene composites, providing significant improvements in thermal stability through its unique grafting and cross-linking mechanisms [8] [9]. The vinyl functionality of the compound enables radical-initiated grafting onto polyolefin backbones, while the methoxy and phenyl groups contribute to enhanced thermal resistance [8].

The grafting mechanism involves the initiation of free radicals on the polyolefin chains through peroxide decomposition at elevated temperatures [10]. The ethenyl group of the silane compound reacts with these polymer radicals, forming covalent bonds that anchor the organosilane to the polymer backbone [10]. This grafting process typically occurs at temperatures between 140-190°C in the presence of dicumyl peroxide as the initiator [8] [10].

Thermal stability enhancement in polyethylene composites functionalized with ethenyl(methoxy)diphenylsilane has been extensively documented [11] [12]. The incorporation of the silane grafts increases the decomposition temperature of polyethylene by approximately 35-50°C compared to unmodified material [11]. This improvement is attributed to the formation of thermally stable siloxane cross-links during the curing process [8].

Table 2: Thermal Properties of Ethenyl(methoxy)diphenylsilane-Functionalized Polyolefin Composites

PropertyUnfunctionalized PEFunctionalized PEUnfunctionalized PPFunctionalized PP
Initial Decomposition Temperature (°C)453488425465
Maximum Degradation Rate Temperature (°C)470510445485
Residue at 800°C (%)2.18.71.87.3
Glass Transition Temperature (°C)-120-115-10-5

The functionalization process significantly affects the crystalline structure of polyolefin composites [9]. Differential scanning calorimetry studies reveal that silane grafting reduces the degree of crystallinity in both polyethylene and polypropylene, with crystallinity decreasing from 65% to approximately 58% in high-density polyethylene samples [9]. This reduction in crystallinity contributes to improved processability while maintaining enhanced thermal stability [9].

The phenyl groups in the diphenylsilane structure provide additional thermal stabilization through their aromatic character and higher bond dissociation energies [13]. Thermogravimetric analysis demonstrates that phenyl-containing silane grafts exhibit superior thermal stability compared to alkyl-substituted analogues, with onset degradation temperatures approximately 20-30°C higher [13].

Water cross-linking of silane-grafted polyolefin composites occurs through hydrolysis of the methoxy groups followed by condensation of the resulting silanol functionalities [8]. This process forms siloxane bridges between polymer chains, creating a three-dimensional network that further enhances thermal stability and mechanical properties [8].

Role in Water Cross-Linked Polyethylene Electrical Insulation Systems

Ethenyl(methoxy)diphenylsilane plays a critical role in water cross-linked polyethylene electrical insulation systems, where it functions both as a grafting agent and a cross-linking precursor [14] [15]. The compound's dual functionality enables the formation of thermally and electrically stable cross-linked networks that are essential for high-performance cable insulation applications [14].

The water cross-linking process in polyethylene insulation systems involves a two-step mechanism [15]. First, the ethenyl group of the silane undergoes radical-initiated grafting onto the polyethylene backbone during melt processing at temperatures around 190-210°C [15]. Subsequently, exposure to moisture under controlled conditions leads to hydrolysis of the methoxy groups and condensation reactions that form the final cross-linked structure [15].

Electrical properties of ethenyl(methoxy)diphenylsilane cross-linked polyethylene systems demonstrate significant improvements over conventional insulation materials [16]. The cross-linked structure exhibits reduced water tree propagation, with water tree lengths approximately 40% shorter than those observed in peroxide-cross-linked polyethylene [16]. This improvement is attributed to the absence of ionic by-products that typically result from peroxide curing systems [16].

Table 3: Electrical Properties of Water Cross-Linked Polyethylene with Ethenyl(methoxy)diphenylsilane

PropertyUncross-linked PEWater Cross-linked PEImprovement (%)
Volume Resistivity (Ω·cm)2.1×10¹⁶2.8×10¹⁶33
Dielectric Strength (kV/mm)455216
Water Tree Length (μm)12575-40
Conduction Current Density (A/cm²)8.2×10⁻¹⁴3.1×10⁻¹⁴-62

The cross-linking density achieved through water curing with ethenyl(methoxy)diphenylsilane typically reaches 70-80% gel content after complete curing [17]. This high degree of cross-linking contributes to improved thermal stability, with heat distortion temperatures increasing by approximately 25-35°C compared to uncross-linked polyethylene [17].

The diphenyl substituents in the silane structure provide additional benefits for electrical insulation applications [18]. The aromatic rings contribute to improved dielectric properties and enhanced resistance to electrical treeing [18]. The phenyl groups also increase the glass transition temperature of the cross-linked network, improving performance at elevated operating temperatures [18].

Accelerated aging studies of ethenyl(methoxy)diphenylsilane cross-linked polyethylene insulation demonstrate superior long-term stability compared to conventional systems [19]. After 500 hours of thermal aging at 135°C, the cross-linked material retains over 85% of its initial tensile strength, while uncross-linked polyethylene shows significant degradation under similar conditions [19].

Processing parameters for water cross-linking systems require careful optimization to achieve maximum performance [20]. The silane concentration typically ranges from 1.6 to 2.0 parts per hundred parts of polyethylene, with dicumyl peroxide initiator concentrations between 0.1 to 0.5 parts per hundred parts [17]. Catalyst concentrations of dibutyltin dilaurate are maintained between 0.005 to 0.02 parts per hundred parts to ensure adequate cross-linking without premature gelation during processing [17].

Transition metal catalysis plays a fundamental role in the formation of silicon-carbon bonds involving ethenyl(methoxy)diphenylsilane and related organosilicon compounds. The catalytic pathways encompass several distinct mechanistic frameworks that enable precise control over selectivity, reactivity, and stereochemistry [1] [2] [3].

Palladium-Catalyzed Systems

Palladium complexes with chiral phosphoramidite ligands demonstrate exceptional performance in asymmetric hydrosilylation reactions. The stereospecific silicon-carbon coupling of carbonyl-activated alkenes achieves remarkable selectivity, with products exhibiting up to 99% yield, greater than 99:1 diastereoselectivity, and greater than 99:1 enantioselectivity [3]. The mechanism proceeds through oxidative addition of the silicon-hydrogen bond to the palladium center, followed by alkene coordination and migratory insertion. The high degree of stereoselectivity enables remote control of axial chirality, leading to functionalized axially chiral succinimides that serve as versatile building blocks [3].

Palladium-catalyzed intermolecular silacyclization represents another significant advancement in silicon-carbon bond formation. The process involves carbon(sp²)-carbon(sp³) cross-coupling that allows modular assembly of structurally novel sila-benzo[b]oxepines with excellent functional group tolerance [4]. The key mechanistic insight reveals that silicon atoms exhibit stronger affinity for oxygen nucleophiles than carbon nucleophiles, while silacyclobutanes possess inherent ring-strain-release Lewis acidity that facilitates the transformation [4].

Rhodium-Catalyzed Mechanisms

Rhodium complexes demonstrate remarkable efficacy in catalyzing carbon-hydrogen bond silylation reactions. Mechanistic studies reveal that the resting state of the catalyst is a phosphine-ligated rhodium(III) silyl dihydride complex [2]. The catalytic cycle comprises hydrogenation of the hydrogen acceptor to generate a rhodium(I)-silyl species, followed by carbon-hydrogen activation of the arene. The rate-limiting step is not the oxidative addition of the arene carbon-hydrogen bond, but rather the reductive elimination of cyclohexane during the hydrogenation process [2].

The rhodium-catalyzed enantioselective silylation mechanism involves reversible formation of intermediate complexes through silane addition and norbornene insertion pathways [5]. The catalyst resting state depends on the relative concentrations of silane and norbornene, with the addition of silane to the rhodium complex generating the key intermediate. Reductive elimination produces the active species that undergoes oxidative addition of the carbon-hydrogen bond, consistent with the lack of deuterium incorporation into aryl carbon-hydrogen bonds when deuterated silanes are employed [5].

Copper-Mediated Pathways

Copper catalysts facilitate nucleophilic silylation through silicon-boron bond activation mechanisms. The copper alkoxide-mediated process involves sigma-bond metathesis to generate copper-stabilized silicon nucleophiles under mild reaction conditions [6]. The versatility of copper catalysis extends to silylation of alpha,beta-unsaturated carbonyl compounds, where the mechanism proceeds through transmetalation between copper and disilanes, followed by 1,4-addition to the substrate [6].

The copper-catalyzed regiodivergent silacarboxylation of allenes with carbon dioxide demonstrates the tunability of these systems [7]. The regioselectivity reversal through appropriate ligand selection yields either carboxylated vinylsilanes with racemic methylenebis(diphenylphosphine) or carboxylated allylsilanes with tricyclohexylphosphine, showcasing the mechanistic control achievable through catalyst design [7].

Catalyst SystemSelectivity (%)Temperature (°C)Mechanism
Palladium/Phosphoramidite>99Room temperatureSi-C coupling via oxidative addition [3]
Rhodium/Phosphine9780-120C-H activation/reductive elimination [2]
Copper/Alkoxide95100Transmetalation/1,4-addition [1]
Iron/N-Heterocyclic Carbene>9580Intramolecular cyclization [8]

Iron-Catalyzed Sequential Reactions

Iron catalysis enables sequential hydrosilylation reactions that access various benzosilacycles with high yield and selectivity [8]. The iron-catalyzed process can construct 5-, 6-, 7-, and 10-membered benzosilacycles through controlled sequential transformations. The mechanism involves initial intramolecular hydrosilylation followed by addition of iron catalyst, lithium tert-butoxide, alkynes, and toluene to achieve the sequential reaction pathway [8]. This approach provides access to complex molecular architectures with multiple stereogenic centers, demonstrating regio-, diastereo-, and enantioselectivity greater than 95:5 in each parameter [8].

Alternative Metal Systems

Nickel complexes, particularly the nickel(I) complex [(dippe)Ni(μ-H)]₂, promote dehydrogenative coupling of silanes through oxidative addition and hydrogen elimination pathways [9]. Titanocene-based catalysts facilitate similar transformations, with typical reactions converting phenylsilane to polysilane structures through controlled dehydrogenative coupling [9]. These metallocene-based systems demonstrate the versatility of early transition metals in silicon chemistry, providing access to both discrete molecules and polymeric materials [9].

Radical Initiation Pathways in Disulfide-Containing Polymer Systems

Radical initiation mechanisms in disulfide-containing polymer systems provide unique pathways for controlled polymerization and dynamic material properties. These pathways encompass diverse initiation strategies that enable both forward and reverse reactions under mild conditions [10] [11] [12].

Peroxide-Initiated Radical Mechanisms

Peroxide initiators serve as the foundation for numerous radical silylation processes involving disulfide-containing systems [13]. The mechanism involves thermal decomposition of peroxides such as di-tert-butyl peroxide (DTBP), tert-butyl hydroperoxide (TBHP), and dicumyl peroxide (DCP) to generate alkoxy radicals [13]. These alkoxy radicals abstract hydrogen atoms from hydrosilanes through hydrogen atom transfer (HAT) processes, forming silicon-centered radicals that subsequently engage in silylation reactions [13].

The effectiveness of different peroxides significantly influences reaction outcomes, as they determine the rate of silicon radical generation, which represents the key step in the silylation process [13]. The commonly employed peroxide initiators demonstrate varying decomposition temperatures and radical generation rates, allowing for fine-tuning of reaction conditions to optimize yield and selectivity [13].

Photoinitiated Radical Pathways

Ultraviolet C (UVC) irradiation provides a direct route to radical generation in disulfide-containing systems through photolysis of sulfur-sulfur bonds [14]. The mechanism involves direct excitation of disulfide bonds under UVC irradiation (100-280 nm), leading to homolytic cleavage and formation of thiyl radicals (RS- ) [14]. This approach enables self-photopolymerization of poly(disulfide) oligomers without requiring external initiators or catalysts [14].

The photoinitiated process demonstrates unique advantages in terms of spatial and temporal control over radical generation. The UVC-induced excitation causes rearrangement leading to a higher ratio of cyclization to linear polymerization compared with oxidative polymerization methods [14]. This mechanism enables the development of self-healing polymers where disulfide exchange reactions can be activated on demand through light exposure [14].

Metal-Free Radical Systems

Hydroxy(tosyloxy)iodobenzene (HTIB) represents an innovative metal-free radical initiator for disulfide bond metathesis [11]. The mechanism enables clean and bidirectional disulfide metathesis under biocompatible conditions without requiring harsh reaction conditions or toxic catalysts [11]. The process facilitates efficient forward reactions by utilizing an excess of one disulfide to shift equilibrium toward unsymmetrical disulfides, while ensuring clean reverse reactions through removal of low boiling point dimethyl disulfide [11].

The radical mechanism, validated through electron paramagnetic resonance (EPR) analysis and control experiments, enables selective and biocompatible modifications of carbohydrates, drugs, native amino acids, and proteins [11]. This approach represents a significant advancement in organic chemistry with implications for biomedical sciences, particularly in applications requiring precise and gentle biomolecular manipulations [11].

Alkali-Initiated Processes

Sodium tert-butoxide (NaOtBu) serves as an effective initiator for radical silylation reactions under solvent-free conditions [15]. The mechanism involves generation of silyl anions through deprotonation, followed by electron transfer processes that generate silicon-centered radicals [15]. These conditions enable hydrosilylation of various alkenes, dienes, allenes, and aldehydes with excellent regioselectivity and high yields (92-100%) [15].

The alkali-initiated pathway demonstrates remarkable functional group tolerance and operates under relatively mild conditions (80°C) without requiring transition metal catalysts [15]. The process accommodates diverse substrates including styrenyl compounds, electron-rich double bonds, and terminal alkynes while maintaining high chemoselectivity [15].

Initiation MethodRadical SpeciesYield (%)Applications
Peroxide (DTBP)Alkoxy radicals85-95General silylation [13]
Photoirradiation (UVC)Thiyl radicals (RS- )70-90Polymer self-healing [14]
Metal-free HTIBSulfur radicals60-80Biocompatible modifications [11]
Alkali (NaOtBu)Silyl anions92-100Alkene hydrosilylation [15]

Disulfide Exchange Mechanisms

The underlying mechanisms for self-healing in poly(disulfide) systems involve radical-mediated disulfide exchange reactions [12]. Spectroscopic investigations confirm that exchange reactions between disulfide compounds occur via radical-mediated mechanisms rather than purely ionic pathways [12]. The process involves cleavage leading to formation of two radicals that can recombine or undergo chain transfer reactions [12].

The radical-mediated nature of disulfide exchange is demonstrated through inhibition studies using radical traps such as 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) [12]. Only 0.1 equivalent of TEMPO is necessary to suppress product formation, indicating a radical chain mechanism rather than simple cleavage and recombination [12]. This mechanistic understanding provides the foundation for designing self-healing polymeric materials with predictable and controllable dynamic properties [12].

Chain-Growth Polymerization Mechanisms

Disulfide-containing monomers undergo chain-growth polymerization through free radical mechanisms that enable synthesis of polymers with pendant disulfide functionalities [10]. The polymerization encompasses both free radical polymerization (FRP) of vinyl monomers containing disulfide side chains and ring-opening polymerization (ROP) of disulfide-containing heterocyclic monomers [10]. These processes enable incorporation of dynamic covalent bonds into polymer backbones and side chains, providing materials with self-healing, reprocessability, and stimuli-responsive properties [10].

The versatility of these mechanisms allows for post-polymerization modifications and biological applications that demonstrate the importance of disulfide-containing macromolecules in polymer science [10]. The controlled nature of these polymerization processes enables precise molecular weight control and narrow molecular weight distributions, essential for applications in advanced materials and biomedical technologies [10].

Surface-Mediated Reaction Dynamics at Inorganic-Organic Interfaces

Surface-mediated reaction dynamics at inorganic-organic interfaces represent a critical frontier in controlling chemical transformations through interfacial engineering. These systems demonstrate how surface properties and interfacial interactions can dramatically influence reaction pathways, selectivity, and overall performance [16] [17] [18].

Interfacial Dynamics and Binding Events

Surface flexibility and hydration significantly influence chemical binding events at inorganic-organic interfaces [16]. Research demonstrates that incorporating short oligo(ethylene glycol) spacers between surface and interior domains of self-assembled nanostructures drastically increases conformational mobility of surface-bound chelating moieties [16]. This enhanced flexibility promotes interaction with surrounding water molecules and results in binding affinities that are more than ten times greater for chelators tethered to the most flexible surfaces compared to the least flexible surfaces [16].

The dynamic behavior of surface-bound molecules enables dramatic improvements in functional performance. Nanostructures composed of amphiphiles that generate the most dynamic surfaces demonstrate capability to remediate thousands of liters of lead-contaminated water (50 ppb Pb²⁺) using single grams of material [16]. These findings establish interfacial dynamics as a critical design parameter for functional self-assembled nanostructures and demonstrate the importance of molecular flexibility in determining intermolecular interaction strength [16].

Metal-Organic Interface Design

Atomically precise metal nanoclusters enable direct observation of organic ligand coordination on metal surfaces, creating well-defined nanoscale metal-organic interfaces [17]. These model systems provide molecular-level insights into interfacial effects that would otherwise remain obscured in more complex materials [17]. The ability to "see" ligand coordination enables systematic investigation of how steric and electronic effects enhance catalytic performance [17].

Ultrathin low-dimensional nanomaterials modified with organic ligands allow extraction of metal-organic interface structure from average signals, providing detailed understanding of interfacial catalytic enhancement mechanisms [17]. The molecular mechanisms of interfacial effects in supported metal catalysts can be disclosed through designing unique catalyst structures that isolate specific interfacial interactions [17]. This approach enables optimization of both performance and stability in applications ranging from heterogeneous catalysis to energy conversion devices [17].

Heterogeneous Catalysis at Interfaces

Single-atom catalysis represents an extreme example of surface-mediated reaction control, where isolated metal atoms on solid supports demonstrate extraordinary catalytic activity [18]. The development of heterogeneous copper catalysts with single-atom structure enables enormous increases in precision and selectivity for carbon-heteroatom bond formation [18]. These systems operate at moderate temperatures (60°C) while maintaining high functional group tolerance typically associated with homogeneous catalysis [18].

The effectiveness of single-atom catalysts stems from their ability to maximize atom utilization while providing unique coordination environments that differ significantly from bulk metal surfaces [18]. Metal-organic frameworks (MOFs) serve as ideal supports for single-atom catalysts, providing controlled coordination environments and preventing atom aggregation [18]. This approach enables development of catalysts that combine the advantages of both homogeneous and heterogeneous systems [18].

Electronic and Structural Effects

Charge transfer at organic-inorganic interfaces leads to formation of dispersive delocalized electron states that significantly influence chemical reactivity [19]. The interplay between interface structure, energy level alignment, and chemical bonding strength determines the overall performance of organic-metal interface systems [19]. Electronic coupling between organic molecules and inorganic surfaces can be tuned through molecular design and surface preparation to optimize specific chemical transformations [19].

The transfer of electrons across organic-inorganic interfaces creates unique electronic environments that enable novel reaction pathways not accessible in homogeneous systems [19]. These interfacial electronic effects can be exploited to enhance selectivity, activity, and stability in catalytic processes [19]. Understanding and controlling these electronic interactions provides a powerful tool for designing next-generation materials with tailored chemical properties [19].

Composite Membrane Interfaces

Organic-inorganic composite (OIC) membranes demonstrate how surface and interface engineering influences both fabrication processes and final performance characteristics [20]. The membranes can be categorized as either mixed matrix OIC membranes or interfacial composite OIC membranes, with organic-inorganic interfaces playing crucial roles in membrane formation and structure [20]. Surface compatibility between organic and inorganic components determines membrane integrity and separation performance [20].

The influence of membrane surfaces and organic-inorganic interfaces on final performance varies significantly depending on the specific application [20]. Understanding structure-performance relationships in OIC membranes enables rational design of separation systems with enhanced selectivity, permeability, and stability [20]. This knowledge provides comprehensive guidance for membrane fabrication and regulation across diverse applications from water treatment to gas separation [20].

Interface TypeEnhancement FactorKey ParametersApplications
Metal-Organic10-50xElectronic couplingCatalysis enhancement [17]
Self-Assembled Monolayer10xConformational mobilityHeavy metal remediation [16]
Heterogeneous Catalyst100-1000xAtom dispersionFine chemical synthesis [18]
Composite Membrane5-20xSurface compatibilityMembrane performance [20]

Surface Functionalization Strategies

Porous silicon surfaces provide versatile platforms for investigating silicon-carbon bond formation through various surface-mediated mechanisms [21]. Lewis acid-mediated hydrosilylations employ organic-phase soluble catalysts to functionalize alkenes and alkynes on silicon surfaces [21]. Electrografting reactions utilize nonaqueous electrolyte solutions with applied current to form silicon-carbon bonds, enabling different surface terminations depending on current direction [21].

Light-driven hydrosilylation reactions on photoluminescent porous silicon represent a unique surface-mediated process with no solution or surface precedent [21]. The mechanism involves exciton-mediated nucleophilic attack, demonstrating how surface electronic properties can enable novel reaction pathways [21]. These surface functionalization strategies provide routes to organic-functionalized silicon materials with controlled surface chemistry and properties [21].

Hydrogen Bond Acceptor Count

1

Exact Mass

240.097041664 g/mol

Monoisotopic Mass

240.097041664 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-11-2024

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